2-Hydroxy-2-methoxy-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methoxy-1-phenylethanone is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, featuring both hydroxy and methoxy functional groups attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methoxy-1-phenylethanone can be achieved through several methods. One common approach involves the reaction of phenol with acetyl chloride in the presence of a base. The reaction typically occurs at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of phenol and acetyl chloride as starting materials. The reaction is carried out in an organic solvent, and the product is purified through a series of washing and drying steps. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-methoxy-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methoxy-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-methoxy-1-phenylethanone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. Its hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-phenylethanone: Similar structure but lacks the methoxy group.
2-Methoxy-1-phenylethanone: Similar structure but lacks the hydroxy group.
Acetophenone: The parent compound without hydroxy or methoxy groups
Uniqueness
2-Hydroxy-2-methoxy-1-phenylethanone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
97904-56-8 |
---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
2-hydroxy-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,9,11H,1H3 |
InChI-Schlüssel |
OMQMPWLBYLSPIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.